molecular formula C17H19NO3 B13390400 Benzyl-O-benzyl-serine

Benzyl-O-benzyl-serine

Cat. No.: B13390400
M. Wt: 285.34 g/mol
InChI Key: FVRIECPGKNPENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl-O-benzyl-serine is a useful research compound. Its molecular formula is C17H19NO3 and its molecular weight is 285.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

2-(benzylamino)-3-phenylmethoxypropanoic acid

InChI

InChI=1S/C17H19NO3/c19-17(20)16(18-11-14-7-3-1-4-8-14)13-21-12-15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,19,20)

InChI Key

FVRIECPGKNPENC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(COCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Significance of Protected Amino Acid Derivatives in Complex Chemical Synthesis

The synthesis of peptides and other complex organic molecules requires a strategic approach to control the reactivity of various functional groups present in the starting materials. Amino acids, the fundamental units of peptides, possess at least two reactive sites: an amino group and a carboxylic acid group. Polyfunctional amino acids, such as serine with its additional hydroxyl group, present further challenges. To achieve the desired chemical transformations and prevent unwanted side reactions, chemists employ "protecting groups" to temporarily mask these reactive sites. iris-biotech.debachem.com

The concept of orthogonal protection is central to this strategy, where different protecting groups can be selectively removed under specific reaction conditions without affecting others. iris-biotech.de This allows for the stepwise and controlled construction of intricate molecular architectures. masterorganicchemistry.com Commonly used protecting groups for the α-amine functionality include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), while carboxyl groups are often protected as esters. bachem.comcsic.es For the hydroxyl group of serine, protecting groups like tert-butyl (tBu) or trityl (Trt) are frequently used in Fmoc-based solid-phase peptide synthesis (SPPS). peptide.com The benzyl (B1604629) group, as seen in Benzyl-O-benzyl-serine, is another important protecting group, particularly for the side chain hydroxyl group of serine. peptide.com

The use of these protected amino acid derivatives is indispensable for:

Preventing Undesired Reactions: They block reactive sites, preventing them from interfering with the desired coupling reactions. iris-biotech.de

Ensuring Regioselectivity: They direct the reaction to the intended functional group.

Facilitating Purification: By preventing the formation of side products, they simplify the purification of the final compound. csic.es

Enabling Stepwise Synthesis: Orthogonal protecting groups allow for the sequential addition of amino acids in a specific order, which is the foundation of peptide synthesis. masterorganicchemistry.com

Academic Context of Benzyl O Benzyl Serine As a Serine Derivative

Benzyl-O-benzyl-serine is a specific example of a doubly protected serine derivative. The benzyl (B1604629) group (Bzl) is attached to the side-chain hydroxyl group, forming an ether linkage, while another benzyl group can protect the N-terminus. This particular protection scheme has been utilized in various synthetic strategies.

The choice of the benzyl group for protection is significant. While it is stable under many reaction conditions, it can be removed by methods such as catalytic hydrogenolysis. The stability of the benzyl ether on the serine side chain can be influenced by other protecting groups present in the molecule. For instance, in Boc-based peptide synthesis, the benzyl group is partially removed by trifluoroacetic acid (TFA), making it more suitable for Fmoc chemistry where cleavage from the resin is performed under different conditions. peptide.com

Protective Group Chemistry of Benzyl O Benzyl Serine and Its O Benzyl Moiety

Mechanisms and Conditions for O-Benzyl Deprotection

The removal of the O-benzyl group, or debenzylation, can be accomplished through several distinct pathways, primarily categorized as reductive, acidic, or oxidative cleavage. The choice of method depends on the other functional groups present in the molecule.

The most common and generally mildest method for cleaving benzyl (B1604629) ethers is catalytic hydrogenolysis. libretexts.orgorganic-chemistry.org This method involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst. acsgcipr.org

Catalytic Hydrogenolysis : This reaction is typically carried out using gaseous hydrogen (H₂) and a palladium catalyst, most commonly 10% palladium on carbon (Pd/C). atlanchimpharma.comjk-sci.com The reaction mechanism involves oxidative addition of the benzyl ether to the Pd(0) surface, followed by coordination of hydrogen and subsequent reductive elimination to yield the free alcohol and toluene (B28343). jk-sci.com The choice of solvent can significantly impact the reaction rate, with the general order of efficiency being THF > acetic acid > ethanol (B145695) > methanol (B129727) > toluene. atlanchimpharma.com While palladium is the preferred catalyst, others like platinum or rhodium are sometimes used, though they can pose a risk of reducing the aromatic ring. atlanchimpharma.com

Catalytic Transfer Hydrogenation (CTH) : As an alternative to using pressurized hydrogen gas, CTH employs a hydrogen donor molecule in the presence of the catalyst. tandfonline.com This method is often considered safer and can offer different selectivity. tandfonline.comorganic-chemistry.org A variety of hydrogen donors can be used, including formic acid, ammonium (B1175870) formate, cyclohexene (B86901), 1,4-cyclohexadiene, and tetrahydroxydiboron. organic-chemistry.orgtandfonline.comorganic-chemistry.orgresearchgate.netacs.org For example, palladium-catalyzed transfer hydrogenation using cyclohexene as the hydrogen donor is effective for deprotecting benzyl ethers of alcohols. tandfonline.com While effective, some protocols, such as those using formic acid, may require a higher loading of the palladium catalyst. organic-chemistry.org

Table 2: Common Reductive Deprotection Protocols for O-Benzyl Ethers

Method Typical Reagents Key Features Reference
Catalytic Hydrogenolysis H₂ (1 atm to high pressure), 5-10% Pd/C, solvent (MeOH, EtOH, THF) Widely used, highly efficient, clean reaction. atlanchimpharma.comjk-sci.com
Transfer Hydrogenation Pd/C with a hydrogen donor (e.g., Formic Acid, Cyclohexene, Ammonium Formate) Avoids use of H₂ gas, generally mild conditions. organic-chemistry.orgtandfonline.comorganic-chemistry.org
Dissolving Metal Reduction Na or Li in liquid NH₃ Harsh conditions, useful when hydrogenation is not feasible. acs.orguwindsor.ca

Benzyl ethers can be cleaved under strongly acidic conditions, a method typically reserved for substrates that lack other acid-sensitive functional groups. organic-chemistry.orglibretexts.org The reaction can be performed with strong protic acids like HBr and HI or with Lewis acids such as boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃). atlanchimpharma.comlibretexts.org

The mechanism for benzylic ethers proceeds via an SN1 pathway. libretexts.org The ether oxygen is first protonated by the acid, creating a good leaving group. Subsequent departure of the alcohol generates a relatively stable benzylic carbocation, which is then trapped by a nucleophile. libretexts.org

A significant challenge with acid-catalyzed debenzylation is the formation of this reactive benzyl carbocation. thaiscience.info This cation can react with other nucleophiles in the mixture, including the aromatic ring of the desired product, leading to unwanted side reactions. thaiscience.info A classic example is the acid-mediated rearrangement of O-benzyltyrosine to form the undesired isomer, 3-benzyltyrosine. acs.org To prevent these side reactions, "cation scavengers" are added to the reaction mixture. These are compounds, such as toluene, anisole, or methanol, that are designed to rapidly and irreversibly trap the benzyl carbocation, thus preventing it from reacting elsewhere. thaiscience.info

Oxidative methods provide a valuable alternative for cleaving benzyl ethers, especially when the substrate contains functional groups that are sensitive to reductive conditions (e.g., alkenes, alkynes, or azides). acs.org

DDQ-Mediated Cleavage : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidant for cleaving benzyl ethers, particularly electron-rich variants like the p-methoxybenzyl (PMB) ether. organic-chemistry.org More recently, methods have been developed for the DDQ-mediated cleavage of standard benzyl ethers, often facilitated by photoirradiation with visible light. acs.orgorganic-chemistry.orgorgsyn.org This approach is remarkably mild and shows high functional group tolerance. acs.org

Nitroxyl-Radical Catalysis : An innovative method involves the use of an electronically tuned nitroxyl-radical catalyst in the presence of a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA). organic-chemistry.orgresearchgate.netnih.gov This system can effectively deprotect benzyl ethers at room temperature and is compatible with functional groups that are sensitive to hydrogenation. organic-chemistry.orgresearchgate.net

Orthogonal Deprotection Strategies in Multistep Organic Synthesis

Orthogonality in protecting group strategy refers to the ability to selectively remove one protecting group in the presence of others under a specific set of conditions. numberanalytics.com The O-benzyl group is a key player in many orthogonal schemes due to its unique cleavage conditions compared to other common protecting groups. numberanalytics.com

For instance, the O-benzyl group is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group and the acidic conditions used to remove acetal-type groups (like OTHP) or the Boc group. uwindsor.cairis-biotech.de Conversely, the O-benzyl group can be selectively removed by catalytic hydrogenolysis while Fmoc, Boc, and acetal (B89532) groups remain intact. uwindsor.canumberanalytics.com

The development of mild oxidative debenzylation methods has further expanded these orthogonal possibilities. acs.orgorgsyn.org For example, visible-light-mediated debenzylation with DDQ can cleave an O-benzyl ether without affecting groups like azides, allyl carbonates (Alloc), or alkynes, which would be reduced under standard hydrogenolysis conditions. acs.orgorgsyn.org It is also possible to achieve selectivity among different benzylic ethers; for instance, a p-methylbenzyl (MBn) group can be oxidatively removed with DDQ in the presence of a standard benzyl group. researchgate.net

Table 3: Orthogonal Deprotection Schemes Involving the O-Benzyl Group

O-Benzyl Group Removed With: Stable Protecting Group(s) Reference
H₂, Pd/C (Hydrogenolysis) Fmoc, Boc, tBu, Acetal (THP), Cbz (sometimes labile) uwindsor.canumberanalytics.com
Piperidine (Base) O-Benzyl is stable (Fmoc is removed) iris-biotech.de
Mild Acid (e.g., dilute TFA) O-Benzyl is stable (Boc, tBu, Trt, acetals are removed) uwindsor.cairis-biotech.de
DDQ, light (Oxidation) Azide, Alkyne, Alkene, Alloc, Fmoc acs.orgorgsyn.org

Management and Mitigation of Side Reactions During O-Benzyl Deprotection

While deprotection methods are well-established, side reactions can occur and must be managed to ensure high yields and product purity.

Rearrangement and Re-alkylation : During acid-catalyzed cleavage, the intermediate benzyl carbocation can alkylate the product or solvent. thaiscience.info This is mitigated by the addition of cation scavengers like toluene or anisole. thaiscience.infoacs.org

Catalyst Poisoning : In catalytic hydrogenolysis, sulfur-containing functional groups, such as thioethers, can poison the palladium catalyst, inhibiting or stopping the reaction. orgsyn.orgnih.gov For substrates containing sulfur, oxidative deprotection methods are a preferable alternative. orgsyn.org

Incomplete Hydrogenation or Ring Saturation : Over-hydrogenation can lead to the saturation of aromatic rings in the substrate, particularly if platinum or rhodium catalysts are used. atlanchimpharma.com Sticking to a palladium catalyst minimizes this risk. atlanchimpharma.com In some cases, partial reduction can lead to the formation of cyclohexylmethyl ethers, though this is less common.

Dehalogenation : When performing hydrogenolysis on a substrate that also contains aryl halides (Cl, Br, I), the catalyst can cleave the carbon-halogen bond. atlanchimpharma.com This unwanted dehalogenation can sometimes be suppressed by the addition of catalyst modifiers or inhibitors, such as zinc bromide (ZnBr₂). atlanchimpharma.com

Applications of Benzyl O Benzyl Serine in Peptide and Glycopeptide Synthesis

Integration as a Building Block in Peptide Chain Elongation

The incorporation of O-benzyl-serine into a growing peptide chain is a fundamental process in both solid-phase and solution-phase synthesis strategies. Its use prevents side reactions such as O-acylation during coupling steps and dehydration. The benzyl (B1604629) group's relative stability and methods for its eventual removal make it a versatile choice for peptide chemists. peptide.com

In Solid-Phase Peptide Synthesis (SPPS), the peptide is assembled sequentially while anchored to an insoluble resin support. bachem.com O-benzyl-serine is widely used in the two major SPPS strategies: Boc/Bzl and Fmoc/tBu chemistry. peptide.combachem.com

Boc/Bzl Strategy : In this approach, the temporary Nα-protecting group is the acid-labile tert-butyloxycarbonyl (Boc) group, while side chains are protected with more stable, acid-labile groups, predominantly benzyl-based ethers and esters. peptide.compeptide.com N-Boc-O-benzyl-L-serine (Boc-Ser(Bzl)-OH) is a standard reagent in this methodology. peptide.com The Boc group is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA), conditions under which the O-benzyl group remains intact. The final cleavage of the completed peptide from the resin and the simultaneous removal of the benzyl side-chain protection is typically achieved using strong acids such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). luxembourg-bio.compeptide.com

Fmoc/tBu Strategy : While less common in standard Fmoc chemistry where tert-butyl (tBu) is the preferred side-chain protection for serine, O-benzyl-serine can be employed in specific situations. The Fmoc group is base-labile (removed by piperidine), offering orthogonality with the acid-labile benzyl group. luxembourg-bio.com This allows for selective deprotection strategies, which can be useful in the synthesis of complex peptides or for on-resin modifications.

The general cycle for incorporating an O-benzyl-serine residue in SPPS is outlined below.

StepProcedurePurpose
1. Resin PreparationThe C-terminal amino acid is attached to a solid support (resin).Anchors the peptide for sequential synthesis.
2. DeprotectionThe temporary Nα-protecting group (e.g., Boc or Fmoc) is removed from the resin-bound amino acid/peptide.Frees the N-terminal amine for the next coupling reaction.
3. WashingThe resin is washed with solvents to remove excess reagents and by-products.Purifies the resin-bound peptide before the next step.
4. CouplingThe next protected amino acid, such as N-Boc-O-benzyl-serine, is activated and coupled to the free N-terminal amine.Elongates the peptide chain.
5. WashingThe resin is washed again to remove unreacted amino acid and coupling reagents.Prepares the elongated peptide for the next cycle.
RepeatSteps 2-5 are repeated until the desired peptide sequence is assembled.Stepwise synthesis of the full peptide.
Final CleavageThe completed peptide is cleaved from the resin, and side-chain protecting groups (including O-benzyl) are removed.Releases the final, unprotected peptide.

Solution-phase peptide synthesis (SPPS), or liquid-phase peptide synthesis (LPPS), involves building the peptide chain in a homogenous solution. bachem.comspringernature.com While often more time-consuming than SPPS due to the need for purification after each step, it remains essential for large-scale synthesis and for certain peptide structures not amenable to solid-phase techniques. springernature.com

In solution-phase synthesis, N-protected O-benzyl-serine derivatives are coupled with other amino acid esters to form dipeptides, which are then further elongated. nih.gov A key advantage in this methodology is the method used for deprotecting the O-benzyl group. Instead of strong acids, catalytic hydrogenolysis (e.g., using palladium on carbon, Pd/C, and hydrogen gas) can be employed to cleave the benzyl ether. peptide.comrsc.org This method is significantly milder than HF cleavage and is compatible with many other protecting groups, offering greater flexibility in synthetic design. nih.gov

Synthesis StrategyNα-ProtectionSide-Chain Protection (Serine)Deprotection of Side-ChainKey Features
SPPS (Boc) BocBenzylStrong Acid (HF, TFMSA)Robust, traditional method; simultaneous cleavage and deprotection. peptide.compeptide.com
Solution-Phase Boc, Z (Cbz)BenzylCatalytic HydrogenolysisScalable; milder deprotection option; requires intermediate purification. peptide.combachem.com

Influence of Benzyl-O-benzyl-serine on Peptide Structural Integrity and Research Outcomes

The choice of a side-chain protecting group can have significant consequences beyond simply preventing unwanted reactions. The O-benzyl group on serine influences the physicochemical properties of the growing peptide chain. By masking the polar hydroxyl group, the benzyl group increases the hydrophobicity of the serine residue. This can enhance the solubility of the protected peptide in organic solvents used during synthesis, which is particularly beneficial for longer or more hydrophobic sequences that are prone to aggregation. nih.gov

Peptide chain aggregation is a major cause of failed syntheses, leading to incomplete reactions and difficult purifications. luxembourg-bio.com By disrupting the hydrogen bonding networks that can form between peptide chains involving the serine hydroxyl group, the O-benzyl moiety can act similarly to backbone protecting groups, helping to maintain the peptide chain's solvation and accessibility for subsequent coupling reactions. nih.gov This can result in higher yields and greater purity of the final crude peptide product. However, the bulky nature of the benzyl group may also introduce steric hindrance that can slow down coupling reactions, requiring optimized coupling conditions or reagents. peptide.com

Advanced Strategies for Complex Glycopeptide Synthesis

Glycopeptides are peptides that contain covalently attached carbohydrate moieties (glycans). Their synthesis is considerably more complex than that of unmodified peptides due to the structural complexity and chemical sensitivity of the glycan portion. O-benzyl-serine is a key component in the synthesis of O-linked glycopeptides, where the glycan is attached to the hydroxyl group of a serine or threonine residue. rsc.org

The synthesis of glycopeptides often involves a building block approach, where a pre-formed glycosylated amino acid is incorporated into the peptide chain using standard SPPS. rsc.orgnih.gov To ensure the stability of the glycan throughout the peptide synthesis, its numerous hydroxyl groups must be protected. Benzyl ethers are frequently used as "persistent" or "permanent" protecting groups for this purpose. nih.gov

In this strategy, a glycan is synthesized with its hydroxyl groups protected as benzyl ethers. This benzylated sugar is then coupled to an Nα-protected serine derivative, often N-Fmoc-serine, to create the glycosylated amino acid building block. This entire unit is then used in SPPS. The benzyl groups on the glycan are stable to the repetitive Fmoc deprotection steps (piperidine) and coupling conditions. nih.gov After the full peptide chain is assembled, the benzyl groups are typically removed in a final deprotection step, often through hydrogenolysis, which cleaves the benzyl ethers without damaging the sensitive glycosidic linkages. nih.gov

A critical challenge in glycopeptide synthesis is controlling the stereochemistry of the glycosidic bond—the link between the sugar and the serine side chain. frontiersin.org The formation of this bond must be highly stereoselective to yield a single, well-defined product. The nature of the protecting groups on the glycosyl donor (the activated sugar) plays a crucial role in determining the stereochemical outcome (α or β) of the glycosylation reaction. nih.gov

Per-O-benzylated glycosyl donors are commonly used in these reactions. frontiersin.org The stereoselectivity of the glycosylation of a serine residue can be influenced by several factors:

Neighboring Group Participation : Protecting groups at the C-2 position of the sugar (e.g., acetyl) can direct the formation of a 1,2-trans glycosidic bond. Benzyl groups are non-participating, which allows for other methods to control stereochemistry. beilstein-journals.org

Solvent and Promoter Effects : The choice of solvent and the Lewis acid promoter used to activate the glycosyl donor can significantly influence the anomeric selectivity.

Research has shown that the reaction of per-O-benzylated glycosyl donors with serine acceptors can achieve high stereoselectivity under optimized conditions, making the use of benzyl protection a cornerstone of modern chemical glycopeptide synthesis. frontiersin.orgnih.gov

Benzyl O Benzyl Serine As a Chiral Building Block in Asymmetric Synthesis

Contribution to Enantioselective Synthesis of Research Compounds

Benzyl-O-benzyl-serine plays a significant role as a precursor in the enantioselective synthesis of various research compounds, particularly unnatural amino acids and peptide-based drugs. chemimpex.comchemimpex.com Its inherent chirality is transferred to the target molecules, ensuring the desired stereochemical outcome.

One notable application is in the synthesis of α-benzylserine. Research has demonstrated a method for the asymmetric synthesis of α-benzylserine through the diastereoselective alkylation of a chiral serine equivalent, which is then subjected to acid hydrolysis. acs.org This approach highlights the utility of this compound derivatives in creating α-substituted amino acids with high enantiomeric purity.

Furthermore, strategies have been developed for synthesizing O-protected (S)-α-substituted serine analogs using a nickel(II)-complex-mediated approach. rsc.org In this method, a complex of dehydroalanine (B155165) and a chiral auxiliary is used to produce an O-methyl serine complex. This complex then serves as a precursor for electrophilic alkylation, leading to the synthesis of compounds like (S)-α-benzyl-O-methylserine with high enantiomeric excess (>98% ee). rsc.org This method is versatile and allows for the introduction of various substituents at the α-position. rsc.org

Another approach involves the use of aziridines for the asymmetric synthesis of α-substituted serines. uq.edu.au Enantiopure 2-benzyloxyaziridine-2-carboxylates, prepared from an aza-Darzens reaction, undergo regioselective hydrogenolysis to yield α-benzylserine and other α-substituted serines. uq.edu.au

The synthesis of nonracemic hydroxyglutamic acids also utilizes O-benzyl-L-serine as a starting material. beilstein-journals.org An aldehyde derived from O-benzyl-L-serine is elongated and cyclized to create a key intermediate, which is then converted to the target hydroxyglutamic acid. beilstein-journals.org

Role in Chiral Auxiliary and Ligand Applications

Beyond its use as a direct building block, this compound and its derivatives are instrumental in the development of chiral auxiliaries and ligands for asymmetric catalysis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.

The ability of this compound to act as a chiral auxiliary offers significant advantages in producing enantiomerically pure products with high yields. chemimpex.com Its structure can influence the approach of reagents to a prochiral center, directing the formation of one enantiomer over the other. For instance, Ni(II)-Schiff base complexes derived from chiral ligands, including those based on serine derivatives, are widely used for the asymmetric synthesis of functionalized amino acids. beilstein-journals.org These complexes act as a template, allowing for the modification of a glycine (B1666218) fragment under mild conditions with high stereoselectivity. beilstein-journals.org

In the realm of chiral ligands, phosphine (B1218219) ligands derived from amino acids like serine have been developed for transition metal-catalyzed enantioselective reactions. scholaris.ca While specific examples detailing the direct use of this compound in these ligands are not prevalent in the provided search results, the principle of using chiral amino acid backbones is well-established. These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical course of reactions such as asymmetric allylic alkylation and cycloadditions. scholaris.ca

Development of Chiral Selectors for Ligand-Exchange Chromatography

O-Benzyl-(S)-serine has been successfully employed as a novel chiral selector in ligand-exchange chromatography (CLEC) for the analytical separation of underivatized amino acids. researchgate.netingentaconnect.com CLEC is a powerful technique for resolving enantiomers, where a chiral selector forms transient diastereomeric complexes with the enantiomers of the analyte in the presence of a metal ion, typically copper(II). springernature.com

In this application, O-Benzyl-(S)-serine can be used in two modes: as a chiral mobile phase (CMP) additive or as a coated chiral stationary phase (CSP). researchgate.netingentaconnect.com In the CMP mode, the chiral selector is added to the mobile phase along with a copper(II) salt. ingentaconnect.com As the mobile phase passes through the column, it interacts with the racemic analyte, leading to the in-situ formation of diastereomeric ternary complexes. The different stabilities of these complexes result in different retention times for the enantiomers, allowing for their separation. springernature.com

Research has shown that O-Benzyl-(S)-serine is effective in separating various natural and unnatural amino acids with good separation and resolution factors. researchgate.netingentaconnect.com The pH of the mobile phase has been identified as a critical parameter influencing the separation, with higher pH values generally leading to better separation and resolution. ingentaconnect.com Computational studies have been conducted to understand the enantiorecognition mechanism, suggesting that the energy of solvation of the diastereomeric complexes plays a key role in determining the elution order of the enantiomers. nih.gov

The development of O-Benzyl-(S)-serine as a chiral selector provides a valuable tool for the analytical and potentially preparative scale separation of amino acid enantiomers. ingentaconnect.com

Advanced Derivatization Reactions and Analytical Methodologies for Benzyl O Benzyl Serine

Chemical Derivatization for Enhanced Synthetic Utility

O-benzyl-serine serves as a vital building block in peptide synthesis, where its side-chain hydroxyl group is protected by a benzyl (B1604629) ether to prevent unwanted side reactions. chemimpex.compeptide.com The synthetic utility of this compound is significantly enhanced by derivatizing its alpha-amino and carboxyl groups.

N-Terminal Derivatization: The primary amine is typically protected with groups like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc). peptide.compeptide.com These protecting groups allow for controlled, stepwise peptide bond formation. For instance, the synthesis of N-Boc-O-benzyl-L-serine involves reacting O-benzyl-L-serine with di-tert-butyl dicarbonate. rsc.orgacs.org This N-protected derivative can then be selectively deprotected to allow coupling with another amino acid in a growing peptide chain. rsc.orgchemicalbook.com

C-Terminal Derivatization: The carboxylic acid can be converted into various esters, such as methyl or benzyl esters, to facilitate solution-phase peptide synthesis or to modify the compound's properties. nih.govbiosynth.com For example, reacting the cesium salt of N-Boc-L-serine with benzyl bromide can yield a benzyl ester. nih.gov These derivatizations are critical for creating specific peptide sequences and other complex molecules. guidechem.com

The benzyl ether on the side chain is stable under the conditions used to remove many N-terminal protecting groups but can be cleaved during the final deprotection step, often using strong acids like hydrogen fluoride (B91410) (HF) or through hydrogenolysis. peptide.comnih.gov This strategic use of derivatization makes O-benzyl-serine a versatile tool in synthetic organic chemistry. chemimpex.com

Pre-column Derivatization Techniques for Chromatographic Analysis (e.g., LC-MS)

Direct analysis of amino acids like O-benzyl-serine by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their polarity and sometimes poor ionization efficiency. bioprocessonline.comthermofisher.com Pre-column derivatization is a widely used strategy to overcome these limitations by chemically modifying the analyte before it is introduced into the LC-MS system. jst.go.jpnih.gov This process improves chromatographic separation, typically on reversed-phase columns, and enhances detection sensitivity. researchgate.netrsc.org

Common derivatization strategies applicable to amino acids include:

Reaction with Urea (B33335): A simple method involves reacting amino acids with urea to form carbamoyl (B1232498) derivatives, which show improved separation on C18 columns. researchgate.netmdpi.com

Ortho-phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol to produce fluorescent isoindole derivatives, which are readily detectable. shimadzu.comnih.gov

9-fluorenylmethyl chloroformate (Fmoc-Cl): This reagent reacts with both primary and secondary amines to form stable, UV-active, and fluorescent derivatives. shimadzu.com

While methods developed specifically for O-benzyl-serine are not extensively detailed, these general amino acid derivatization techniques are applicable and can be optimized for its analysis. The goal is to increase the hydrophobicity and ionization efficiency of the molecule, leading to better peak shapes, shorter analysis times, and lower detection limits in LC-MS analysis. jst.go.jprsc.orgchumontreal.qc.ca

Spectroscopic Analysis Protocols in Structural Elucidation (e.g., NMR, Mass Spectrometry)

The structural identity of O-benzyl-serine and its derivatives is unequivocally confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. For N-Boc-O-benzyl-L-serine, characteristic signals in the ¹H NMR spectrum include a singlet for the nine protons of the Boc group, multiplets for the protons on the serine backbone, a singlet for the benzylic protons, and multiplets for the aromatic protons of the benzyl group. rsc.orgchemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for O-Benzyl-Serine Derivatives.
Assignment¹H NMR (in CDCl₃) chemicalbook.com¹³C NMR (in CDCl₃) chemicalbook.com¹H NMR (in D₂O) rsc.org
Serine α-CH4.43-4.51 (m)54.0 - 56.03.85-3.97 (m)
Serine β-CH₂3.65-3.95 (m)70.0 - 72.03.85-3.97 (m)
Benzyl CH₂4.53 (s)73.0 - 74.04.58-4.65 (m)
Benzyl Aromatic CH7.23-7.36 (m)127.0 - 129.07.35-7.50 (m)
N-Boc (CH₃)₃1.44 (s)28.3-
N-Boc C(CH₃)₃-80.0 - 81.0-

Data is representative for N-Boc-O-benzyl-L-serine chemicalbook.comchemicalbook.com and O-benzyl-L-serine rsc.org. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For O-benzyl-L-serine (Molecular Weight: 195.22 g/mol ), high-resolution mass spectrometry would show a protonated molecular ion [M+H]⁺ at approximately m/z 196.09. nih.govsigmaaldrich.com Tandem MS (MS/MS) experiments can be used to fragment this ion, providing further structural confirmation by observing characteristic losses, such as the loss of the benzyl group or cleavage of the amino acid backbone. chumontreal.qc.caresearchgate.net

Chromatographic Methods for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the chemical purity and enantiomeric composition of O-benzyl-serine. phenomenex.com

Purity Determination: The chemical purity of an O-benzyl-serine sample can be determined using reversed-phase HPLC (RP-HPLC). A typical method employs a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (like phosphoric acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.com Impurities are separated based on their polarity, and the purity is calculated from the relative peak areas in the chromatogram.

Table 2: Example Chromatographic Conditions for Analysis of O-Benzyl-Serine.
ParameterPurity Analysis (RP-HPLC) sielc.comEnantiomeric Excess (Chiral-HPLC) researchgate.net
Stationary PhaseOctadecylsilica (C18)Octadecylsilica (C18) with chiral additive
Mobile PhaseAcetonitrile and Water with Phosphoric AcidAqueous solution of 1.0 mM O-benzyl-(S)-serine and 0.5 mM Cu(NO₃)₂
Flow Rate1.0 mL/min1.0 mL/min
DetectionUV (e.g., 210 nm)UV (e.g., 254 nm)
TemperatureAmbient or controlled (e.g., 30 °C)25 °C

Enantiomeric Excess (ee) Determination: Since biological activity is often specific to one enantiomer, determining the enantiomeric excess is critical. This is achieved using chiral chromatography. phenomenex.com There are two main approaches:

Chiral Stationary Phases (CSPs): The sample is run on an HPLC column where the stationary phase is itself chiral. These phases, often based on polysaccharides like cellulose (B213188) or cyclodextrins, interact differently with the D- and L-enantiomers, leading to their separation. nih.govsigmaaldrich.com

Chiral Mobile Phase Additives: A chiral molecule is added to the mobile phase. This additive forms transient diastereomeric complexes with the enantiomers in the sample, which can then be separated on a standard achiral column like a C18. researchgate.net O-benzyl-(S)-serine itself has been successfully used as a chiral mobile phase additive for the separation of other chiral compounds. researchgate.net Alternatively, pre-column derivatization with a chiral reagent can be used to create diastereomers, which can then be separated on a standard reversed-phase column. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. How can researchers design a reproducible synthesis protocol for Benzyl-O-benzyl-serine?

  • Methodology :

  • Begin by selecting appropriate protecting groups for serine’s hydroxyl and amine functionalities. For example, the benzyl group is commonly used for hydroxyl protection due to its stability under acidic and basic conditions .
  • Optimize reaction conditions (e.g., solvent, temperature, catalyst) using small-scale trials, and monitor progress via thin-layer chromatography (TLC) or HPLC .
  • Include detailed characterization data (e.g., NMR, IR, mass spectrometry) in the experimental section, ensuring reproducibility by adhering to journal guidelines for reporting synthetic procedures .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodology :

  • Use ¹H/¹³C NMR to verify the benzyl protecting groups and serine backbone. Compare chemical shifts with literature values for similar O-benzylated amino acids .
  • Employ IR spectroscopy to confirm the presence of ester (C=O) and hydroxyl (O-H) functional groups.
  • Validate molecular weight and purity via high-resolution mass spectrometry (HRMS) or LC-MS , ensuring alignment with theoretical values .

Q. How should researchers assess the purity of this compound post-synthesis?

  • Methodology :

  • Perform HPLC analysis with a reverse-phase column and UV detection to quantify impurities.
  • Use melting point determination to compare against known standards, noting deviations that may indicate contamination or incomplete purification .
  • Document all analytical procedures in a lab notebook, including instrument parameters and raw data, to facilitate peer review .

Advanced Research Questions

Q. How can contradictory literature data on this compound’s synthetic yield be resolved?

  • Methodology :

  • Conduct a systematic review of reported protocols, identifying variables such as reaction time, solvent purity, or catalyst loading that may affect yields .
  • Design controlled experiments to isolate these variables, using statistical tools (e.g., ANOVA) to assess their significance .
  • Validate findings by repeating experiments under identical conditions and publishing detailed datasets with raw values to enhance transparency .

Q. What strategies optimize the selective deprotection of benzyl groups in this compound during multi-step syntheses?

  • Methodology :

  • Test selective deprotection methods (e.g., hydrogenolysis with Pd/C, acidic hydrolysis) under varying conditions to minimize side reactions .
  • Monitor reaction progress using real-time spectroscopy (e.g., in-situ FTIR) to detect intermediates and adjust conditions dynamically .
  • Compare results with computational models (e.g., DFT calculations) to predict reaction pathways and validate experimental outcomes .

Q. How can computational tools predict the stability of this compound under varying storage conditions?

  • Methodology :

  • Use molecular dynamics simulations to model degradation pathways (e.g., hydrolysis, oxidation) and identify vulnerable functional groups .
  • Validate predictions through accelerated stability studies (e.g., exposure to heat, light, humidity) and correlate findings with experimental degradation profiles .
  • Publish stability data in open-access repositories to support broader reproducibility efforts .

Methodological Frameworks

  • Literature Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and resolve data inconsistencies .
  • Data Integrity : Maintain rigorous lab notebooks and use platforms like emolecules or OJOSE to cross-reference chemical properties and literature .
  • Ethical Reporting : Adhere to guidelines for documenting synthetic procedures and safety protocols, ensuring compliance with institutional and journal standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.